Cas no 2246780-16-3 (2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluorophenoxy-substituted aromatic core. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of the dioxaborolane moiety enhances stability, facilitating handling and storage under standard conditions. The 3-fluorophenoxy group introduces electronic and steric effects that can influence reactivity in subsequent transformations. Its well-defined structure and consistent purity make it suitable for pharmaceutical and materials science research, particularly in constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its reactivity.
2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2246780-16-3 structure
Product Name:2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2246780-16-3
MF:C19H22BFO3
MW:328.185589313507
MDL:MFCD32206467
CID:4674875
PubChem ID:139592765
Update Time:2025-05-19

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-((3-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-{2-[(3-fluorophenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AS-73441
    • 2246780-16-3
    • D94079
    • AKOS037647370
    • 2-[2-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD32206467
    • Inchi: 1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-11-6-5-8-14(17)13-22-16-10-7-9-15(21)12-16/h5-12H,13H2,1-4H3
    • InChI Key: TXRGFULYURDJFX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCC1=CC=CC=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 328.1646029 g/mol
  • Monoisotopic Mass: 328.1646029 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 328.2
  • Topological Polar Surface Area: 27.7

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246780-16-3)

The compound 2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by the CAS registry number CAS No. 2246780-16-3, is a specialized organoboron compound with significant applications in the fields of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and its role as a versatile building block in modern chemical research.

The molecular structure of this compound is characterized by a dioxaborolane ring system, which is a five-membered ring containing two oxygen atoms and one boron atom. The presence of the dioxaborolane framework makes this compound particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Recent studies have highlighted its efficiency in forming carbon-carbon bonds under mild conditions, making it an essential reagent in the synthesis of complex organic molecules.

The substituents on the dioxaborolane ring further enhance its reactivity and selectivity. The fluorophenoxy group attached to the benzene ring introduces electronic effects that influence the compound's reactivity in various chemical transformations. This feature has been exploited in recent research to develop novel synthetic pathways for bioactive compounds and advanced materials.

In terms of applications, this compound has found significant use in the pharmaceutical industry. Its ability to participate in palladium-catalyzed cross-couplings has enabled the synthesis of diverse drug candidates with high precision. For instance, researchers have utilized this compound to construct complex heterocyclic frameworks that are critical components of modern therapeutics.

Beyond pharmaceuticals, this compound has also been employed in the development of advanced materials. Its role as a precursor in the synthesis of functional polymers and nanomaterials has been documented in several recent studies. The integration of this compound into material science research underscores its versatility and broad applicability across multiple disciplines.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the boron center plays a pivotal role in stabilizing transition states during coupling reactions. These findings have paved the way for optimizing reaction conditions and improving yields in industrial-scale syntheses.

In conclusion, CAS No. 2246780-16-3 represents a cutting-edge organoboron compound with multifaceted applications in contemporary chemical research. Its unique structural features and reactivity make it an indispensable tool in organic synthesis and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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